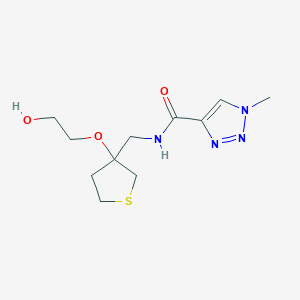

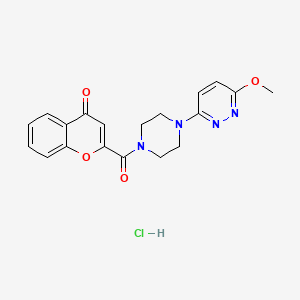

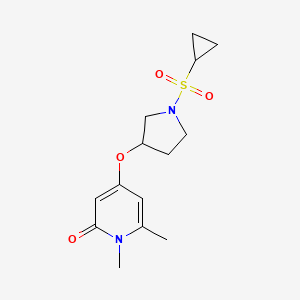

![molecular formula C16H28N2O4 B2523334 2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate CAS No. 1822453-48-4](/img/structure/B2523334.png)

2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate, is a spirocyclic compound that is structurally related to several other compounds discussed in the provided papers. While the exact compound is not directly synthesized or analyzed in these papers, they provide valuable insights into similar spirocyclic compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of spirocyclic compounds is a topic of interest due to their potential biological activity. Paper describes a practical synthesis of a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is a key intermediate of a Rho–Kinase inhibitor. The synthesis involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol. Similarly, paper reports on the synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and its reaction with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products. These methods could potentially be adapted for the synthesis of 2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often complex and can exhibit interesting features such as mirror symmetry, as seen in paper . The reported compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, has mirror symmetry and a chair conformation in its hexahydropyrimidine ring. This information is useful for understanding the potential conformations and symmetries that 2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate might exhibit.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, which are important for their functionalization and application. The reaction described in paper involves the formation of isomeric condensation products when reacting with an amino acetal. This indicates that the spirocyclic core can be functionalized under certain conditions, which could be relevant for the chemical reactions of 2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are crucial for their practical applications. Paper details the synthesis and characterization of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, including its crystal structure and physical properties such as space group and density. These properties are determined using techniques like NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. While the exact properties of 2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate are not provided, similar analytical techniques could be employed to determine its properties.

Applications De Recherche Scientifique

Supramolecular Arrangements : Research on cyclohexane-5-spirohydantoin derivatives, which include compounds similar to 2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate, has revealed interesting supramolecular arrangements. These studies focus on the relationship between molecular structure and crystal structure, emphasizing the role of substituents in forming these arrangements (Graus et al., 2010).

NMR Analysis for Stereochemistry : The use of NMR techniques to determine the relative configuration of diazaspiro[4.5]decanes, including compounds structurally related to 2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate, has been explored. This approach aids in understanding the stereochemistry of these complex molecules (Guerrero-Alvarez et al., 2004).

Synthesis and Conformational Analysis : Research has been conducted on the synthesis and conformational analysis of spirolactams, which are structurally related to 2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate. These studies provide insights into the synthesis processes and the resulting molecular structures (Fernandez et al., 2002).

Enantiomerically Pure Spirocyclic Compounds : There has been a focus on the synthesis of enantiomerically pure spirocyclic compounds, including diazaspiro[4.5]decanes. These studies are significant for developing specific, optically active compounds (Schwartz et al., 2005).

Stereoselective Synthesis : Research into the stereoselective synthesis of certain diazaspiro[4.5]decanes showcases advanced techniques in achieving specific stereochemistry in compound synthesis, which is crucial for certain applications (Hernández-Ibáñez et al., 2020).

Propriétés

IUPAC Name |

2-O-tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(6-8-17-9-7-16)11-18(12)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMVZWPYWOZZGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(CCNCC2)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

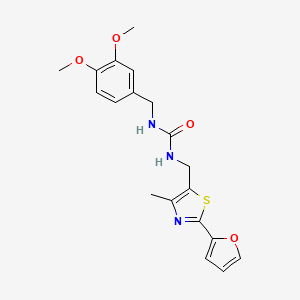

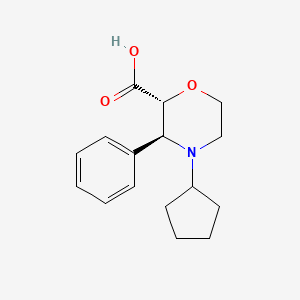

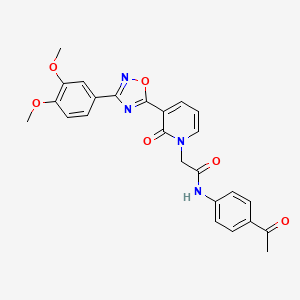

![(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2523252.png)

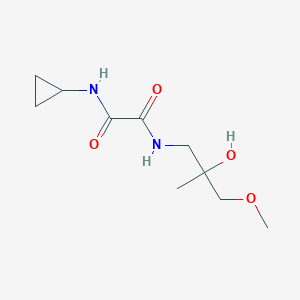

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2523254.png)

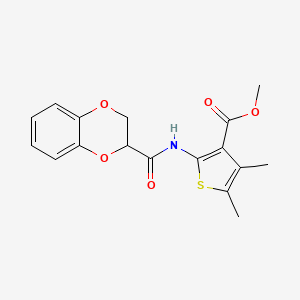

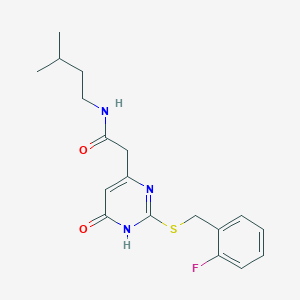

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2523257.png)

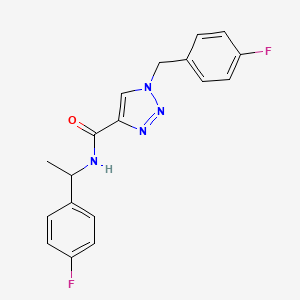

![5-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2523259.png)